Chemical and physical properties of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
Chemical and physical properties of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
An In-depth Technical Guide to the Predicted Chemical and Physical Properties of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a predictive guide based on established chemical principles and data from structurally analogous compounds. As of the time of writing, 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is not a widely cataloged or characterized compound. This guide is intended to serve as a foundational resource for researchers who may synthesize and characterize this molecule.
Introduction
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol represents a novel chemical entity incorporating a naphthalene scaffold, a structural motif present in numerous biologically active compounds. The presence of an amino alcohol side chain further suggests potential for diverse chemical interactions and biological activities. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, along with detailed protocols for its characterization. The insights presented herein are derived from the analysis of structurally related molecules and established principles in organic and analytical chemistry.
Molecular Structure and Chemical Identity
The fundamental step in understanding the properties of a molecule is to define its structure. The IUPAC name for the topic compound is 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol.
Molecular Formula: C₁₃H₁₅NO₂
Molecular Weight: 217.26 g/mol
Structure:
Figure 1: Chemical Structure of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its suitability for pharmaceutical development.
| Property | Predicted Value/Characteristic |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder, given the rigidity of the naphthalene core and the presence of hydrogen bonding functional groups. Color could range from white to off-white or pale yellow. |
| Solubility | Due to the polar amino and hydroxyl groups, it is expected to have some solubility in polar protic solvents like methanol and ethanol. Solubility in water is likely to be low due to the large, hydrophobic naphthalene ring. It is expected to be soluble in organic solvents like DMSO and DMF. |
| pKa | The primary amine is expected to be basic, with a predicted pKa of the conjugate acid in the range of 9-10, similar to other primary amines. The hydroxyl group is weakly acidic, with a pKa likely above 14. |
| LogP | The octanol-water partition coefficient (LogP) is predicted to be moderately positive, indicating a degree of lipophilicity conferred by the naphthalene and methoxy groups, balanced by the hydrophilic amino alcohol moiety. |
Proposed Synthetic Pathway
A plausible and efficient synthesis is crucial for the exploration of a novel compound's properties. A potential retrosynthetic analysis suggests that 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol could be synthesized from 4-methoxy-1-naphthaldehyde.
Figure 2: Proposed Synthetic Workflow for 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol
Rationale for Synthetic Choices: The Henry reaction is a classic carbon-carbon bond-forming reaction that is well-suited for the addition of a nitroalkane to an aldehyde. The subsequent reduction of the nitro group to a primary amine is a high-yielding and well-established transformation. Catalytic hydrogenation is often preferred for its cleaner reaction profile, though more potent reducing agents like lithium aluminum hydride can also be effective.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Figure 3: Analytical Workflow for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 8.2 | m | 6H | Aromatic protons of the naphthalene ring |
| ~ 4.5 - 5.0 | m | 1H | CH-N |
| ~ 3.9 | s | 3H | OCH₃ |
| ~ 3.5 - 3.8 | m | 2H | CH₂OH |
| ~ 1.5 - 2.5 | br s | 3H | NH₂ and OH (exchangeable with D₂O) |
Rationale for Predictions:
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Aromatic protons on a naphthalene ring typically appear in the downfield region of 7.0-8.5 ppm.[1][2] The exact shifts and coupling patterns will depend on the substitution pattern.
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The methoxy protons are expected to be a sharp singlet around 3.9 ppm.
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The protons of the amino alcohol side chain will be in the aliphatic region, with the benzylic proton being the most downfield due to its proximity to the aromatic ring and the nitrogen atom.
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The protons of the amine and alcohol groups are exchangeable and will likely appear as a broad singlet. Their integration value may not be exact.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. To confirm the assignment of exchangeable protons, a D₂O shake experiment can be performed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[3][4]
Predicted Mass Spectrum Data (Electrospray Ionization - ESI+):
| m/z | Assignment |
| 218.11 | [M+H]⁺ (protonated molecule) |
| 200.10 | [M+H - H₂O]⁺ |
| 187.09 | [M+H - CH₂OH]⁺ |
| 171.08 | [M+H - NH₂CH₂OH]⁺ |
Experimental Protocol for ESI-MS:
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Analysis: Identify the molecular ion peak and analyze any significant fragment ions to support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1600, ~1500 | Medium | Aromatic C=C stretching |
| ~ 1250 | Strong | Aryl-O stretching (ether) |
| ~ 1050 | Strong | C-O stretching (alcohol) |
Potential Biological Activity and Applications
While the biological activity of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is unknown, its structural motifs suggest several avenues for investigation. The naphthalene ring is a well-known pharmacophore present in drugs such as Naproxen and Propranolol. Amino alcohols are also common in pharmaceuticals, including beta-blockers and certain psychoactive agents. Therefore, this compound could be a candidate for screening in assays related to:
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Anticancer Activity: Many naphthalene derivatives have shown cytotoxic effects against various cancer cell lines.[5]
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Antimicrobial Activity: The combination of an aromatic ring and an amino alcohol side chain can be found in some antimicrobial agents.
-
Neurological Activity: The structural similarity to some adrenergic receptor ligands suggests potential activity in the central or peripheral nervous system.
Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological effects of this compound.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the chemical and physical properties of the novel compound 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol. By leveraging data from analogous structures and established analytical methodologies, this document serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the potential applications of this molecule. The detailed protocols and predicted data offer a solid foundation for future experimental work in the fields of synthetic chemistry, analytical chemistry, and drug discovery.
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